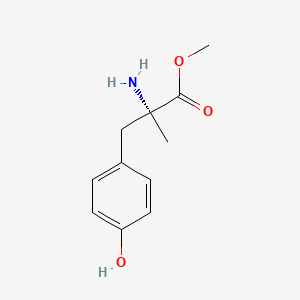
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of tyrosine. One common method is to react tyrosine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds as follows:
Tyrosine+MethanolH2SO4Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of protective groups, such as tert-butoxycarbonyl (Boc), can also be employed to protect the amino group during the esterification process, which is later removed under acidic conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism by which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate exerts its effects involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound is metabolized by enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which convert it into active neurotransmitters that play crucial roles in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Tyrosine: The parent amino acid from which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is derived.
Phenylalanine: Another amino acid that serves as a precursor for tyrosine.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its esterified form, which can enhance its stability and solubility compared to its parent amino acid, tyrosine. This modification allows for its use in various synthetic and industrial applications where the free amino acid might be less effective.
Propiedades
Número CAS |
130464-06-1 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3/t11-/m1/s1 |
Clave InChI |
WYJJUDJUEGRXHZ-LLVKDONJSA-N |
SMILES isomérico |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)OC)N |
SMILES canónico |
CC(CC1=CC=C(C=C1)O)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
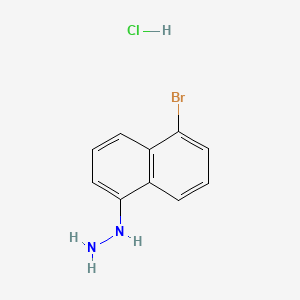
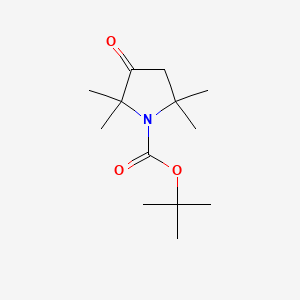
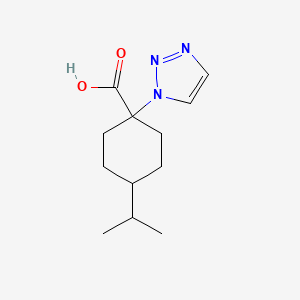
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)

![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)
![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
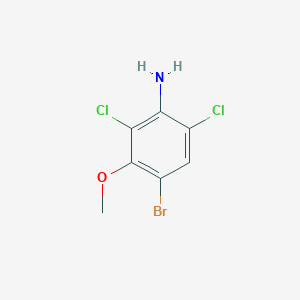
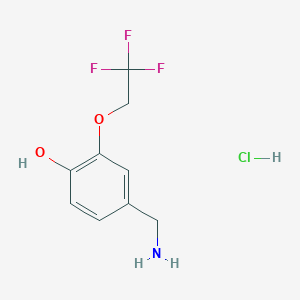
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)
